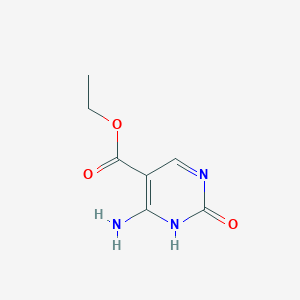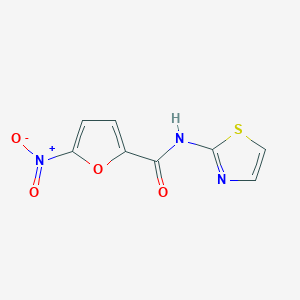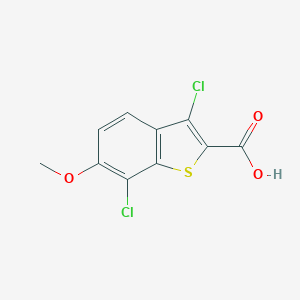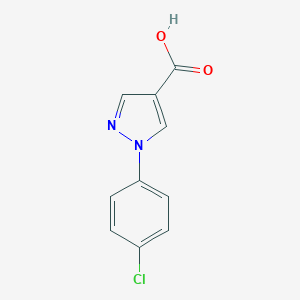
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid
Descripción general
Descripción
“1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” is an organic compound with the CAS Number: 138907-80-9 . It has a molecular weight of 222.63 . This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived 4-substituted-1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-thiadiazole and 2-substituted-1,3,4-oxadiazoles has been synthesized . The synthesis of these compounds represents a significant advancement in the field of medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid . The InChI Code is 1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H, (H,14,15) .
Chemical Reactions Analysis
Pyrazoles, which include “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid”, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid: and its derivatives have demonstrated potent antileishmanial and antimalarial effects. Researchers have synthesized pyrazole-bearing compounds and evaluated their efficacy against Leishmania parasites and Plasmodium species. These compounds exhibit promising activity, making them potential candidates for drug development in the fight against these diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compound 21, which contains the pyrazole-4-carboxylic acid moiety, displayed significant efficacy against cancer cell lines such as HCT116 and MCF-7. Additionally, it inhibited Aurora-A kinase, a critical regulator of cell division. These findings suggest that pyrazole-based compounds could play a role in cancer therapy .
Herbicide Development
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid has applications in herbicide research. It serves as a precursor for synthesizing derivatives used in weed control. By modifying the pyrazole structure, scientists can design herbicides with improved selectivity and efficacy .
Molecular Simulation Studies
Researchers have employed molecular simulations to explore the binding interactions of this compound. For instance, a study investigated its antipromastigote activity by analyzing its binding pattern in the active site of LmPTR1 (a Leishmania enzyme). The compound’s favorable binding energy suggests its potential as an antileishmanial agent .
Agrochemicals and Crop Protection
Pyrazole derivatives find applications in agrochemicals. By incorporating the pyrazole-4-carboxylic acid scaffold, chemists can design novel pesticides, fungicides, and insecticides. These compounds contribute to crop protection and sustainable agriculture .
Coordination Chemistry
The carboxylic acid group in 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid allows it to form coordination complexes with metal ions. These complexes have diverse applications, including catalysis, luminescence, and material science. Researchers explore their properties and potential uses in various fields .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities , it can be inferred that it may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid may have similar effects.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” are not mentioned in the search results, it is worth noting that pyrazole derivatives are a subject of ongoing research due to their diverse pharmacological activities . This suggests that “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” and similar compounds may continue to be a focus of future medicinal chemistry research.
Relevant Papers
Several papers have been published on the synthesis, properties, and potential applications of “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” and related compounds . These papers provide valuable insights into the chemical and biological properties of these compounds, and their potential uses in various fields of research.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSAOBJMSYDULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239692 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)pyrazole-4-carboxylic Acid | |
CAS RN |
138907-80-9 | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
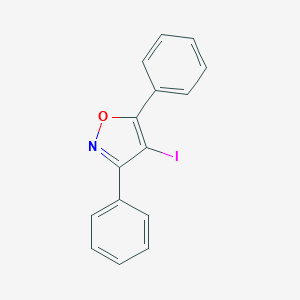
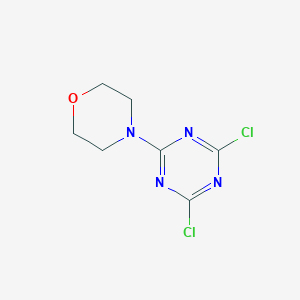
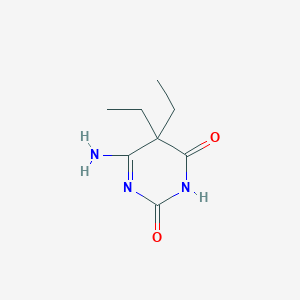
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
